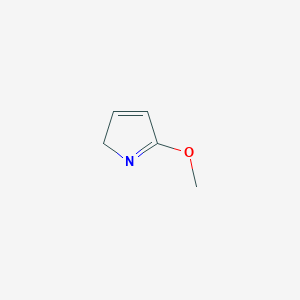
5-Methoxy-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2H-pyrrole is a heterocyclic organic compound with the molecular formula C5H9NO It is a derivative of pyrrole, characterized by the presence of a methoxy group (-OCH3) attached to the 5th position of the pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2H-pyrrole can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with ammonia or primary amines under acidic conditions. This reaction typically proceeds through a cyclization mechanism, forming the pyrrole ring with the methoxy group at the 5th position.
Another method involves the use of 2,5-dimethoxytetrahydrofuran and a suitable nitrogen source, such as ammonium acetate, in the presence of a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2H-pyrrole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce halogen or nitro groups into the pyrrole ring.
Applications De Recherche Scientifique
5-Methoxy-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2H-pyrrole involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. The methoxy group enhances its binding affinity to certain receptors, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole: The parent compound, lacking the methoxy group.
2-Methoxypyrrole: A derivative with the methoxy group at the 2nd position.
3,4-Dimethoxypyrrole: A compound with methoxy groups at the 3rd and 4th positions.
Uniqueness
5-Methoxy-2H-pyrrole is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from other pyrrole derivatives.
Propriétés
Numéro CAS |
89267-95-8 |
|---|---|
Formule moléculaire |
C5H7NO |
Poids moléculaire |
97.12 g/mol |
Nom IUPAC |
5-methoxy-2H-pyrrole |
InChI |
InChI=1S/C5H7NO/c1-7-5-3-2-4-6-5/h2-3H,4H2,1H3 |
Clé InChI |
HHXRZYWZYZBAPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14128276.png)
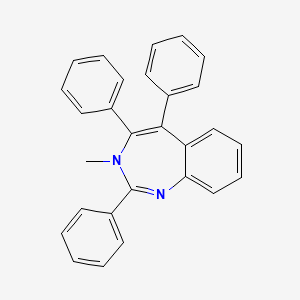

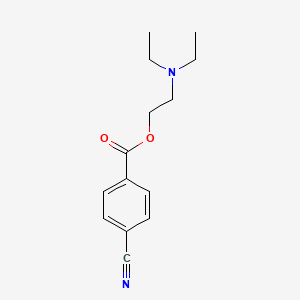
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)


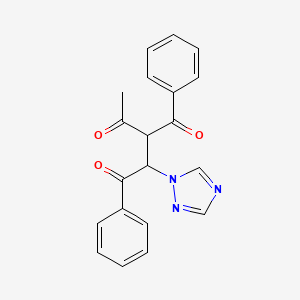


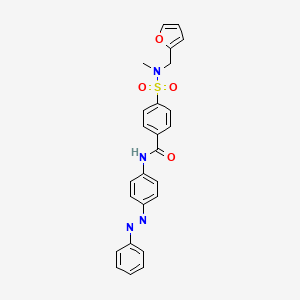
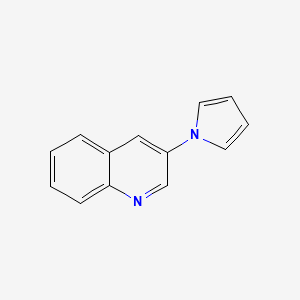
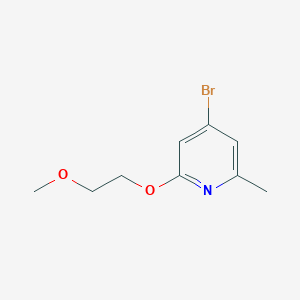
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)
